molecular formula C19H16FN3O2S B2471242 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide CAS No. 895784-31-3

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide

Cat. No.: B2471242
CAS No.: 895784-31-3
M. Wt: 369.41
InChI Key: DCCMKPYIKZMEJY-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-phenylethanediamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-phenylethanediamide typically involves the reaction of 3-fluorophenylthiourea with an appropriate α-halo ketone under reflux conditions in ethanol. This reaction forms the thiazole ring through a Hantzsch thiazole synthesis . The reaction conditions generally include:

    Solvent: Ethanol

    Temperature: Reflux

    Catalyst: None required

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced, particularly at the amide groups.

    Substitution: Electrophilic and nucleophilic substitutions can occur, especially at the fluorophenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-phenylethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-phenylethanediamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and fluorophenyl group can interact with active sites, potentially inhibiting or modulating the activity of specific proteins. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-phenylethanediamide is unique due to its combination of a thiazole ring with a fluorophenyl group and an ethanediamide moiety. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-14-6-4-5-13(11-14)19-23-16(12-26-19)9-10-21-17(24)18(25)22-15-7-2-1-3-8-15/h1-8,11-12H,9-10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCMKPYIKZMEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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